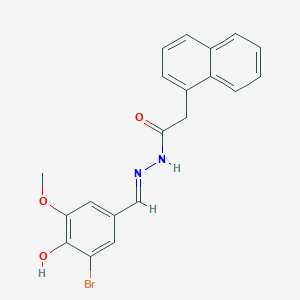
N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-(1-naphthyl)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-(1-naphthyl)acetohydrazide, also known as BHMA-NAP, is a novel hydrazone compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound has been synthesized using a simple and efficient method, and its mechanism of action has been extensively studied.
Mecanismo De Acción
The mechanism of action of N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-(1-naphthyl)acetohydrazide is not fully understood, but it is believed to involve the inhibition of NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of inflammatory and immune responses. N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-(1-naphthyl)acetohydrazide has been shown to inhibit the activation of NF-κB and to prevent the translocation of NF-κB into the nucleus. This leads to the downregulation of pro-inflammatory cytokines and the reduction of oxidative stress in cells.
Biochemical and Physiological Effects:
N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-(1-naphthyl)acetohydrazide has been found to exhibit significant biochemical and physiological effects. This compound has been shown to reduce inflammation and oxidative stress in cells, to induce apoptosis in cancer cells, and to inhibit tumor growth in animal models. Additionally, N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-(1-naphthyl)acetohydrazide has been found to have a low toxicity profile and to be well-tolerated in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-(1-naphthyl)acetohydrazide has several advantages for lab experiments. This compound is easy to synthesize, and its purity can be easily determined using analytical techniques, such as HPLC and NMR spectroscopy. Additionally, N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-(1-naphthyl)acetohydrazide has a high yield, which makes it cost-effective for lab experiments. However, N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-(1-naphthyl)acetohydrazide has some limitations for lab experiments. This compound has poor solubility in water, which can limit its use in certain assays. Additionally, N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-(1-naphthyl)acetohydrazide has a short half-life in vivo, which can limit its therapeutic potential.
Direcciones Futuras
There are several future directions for the study of N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-(1-naphthyl)acetohydrazide. One potential direction is the development of novel formulations of N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-(1-naphthyl)acetohydrazide that can improve its solubility and bioavailability. Additionally, the study of N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-(1-naphthyl)acetohydrazide in combination with other drugs or therapies may enhance its therapeutic potential. Further studies are also needed to fully understand the mechanism of action of N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-(1-naphthyl)acetohydrazide and its potential applications in various diseases.
Métodos De Síntesis
N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-(1-naphthyl)acetohydrazide can be synthesized using a simple and efficient method. The synthesis involves the condensation of 3-bromo-4-hydroxy-5-methoxybenzaldehyde and 2-(1-naphthyl)acetohydrazide in the presence of glacial acetic acid. The reaction mixture is refluxed for several hours, and the resulting product is purified using column chromatography. The yield of N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-(1-naphthyl)acetohydrazide is typically high, and the purity of the product is excellent.
Aplicaciones Científicas De Investigación
N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-(1-naphthyl)acetohydrazide has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit significant anti-inflammatory, antioxidant, and anticancer activities. N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-(1-naphthyl)acetohydrazide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce oxidative stress in cells. Additionally, N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-(1-naphthyl)acetohydrazide has been found to induce apoptosis in cancer cells and to inhibit tumor growth in animal models.
Propiedades
IUPAC Name |
N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O3/c1-26-18-10-13(9-17(21)20(18)25)12-22-23-19(24)11-15-7-4-6-14-5-2-3-8-16(14)15/h2-10,12,25H,11H2,1H3,(H,23,24)/b22-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYBAJHZSSXDQAE-WSDLNYQXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NNC(=O)CC2=CC=CC3=CC=CC=C32)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=N/NC(=O)CC2=CC=CC3=CC=CC=C32)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-methoxyphenyl)[3-(trifluoromethyl)benzyl]amine](/img/structure/B5971069.png)
![3-[2-oxo-2-(3-phenyl-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)ethyl]-1-isoindolinone](/img/structure/B5971077.png)
![5-(3,4-dichlorophenyl)-2-(4-morpholinylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5971084.png)

![2-[(5-cyclopropyl-3-isoxazolyl)carbonyl]-1-(2,5-difluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5971101.png)
![N-methyl-N-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-1-(2-thienyl)ethanamine](/img/structure/B5971104.png)
![{4-benzyl-1-[(9-methyl-9H-carbazol-3-yl)carbonyl]-4-piperidinyl}methanol](/img/structure/B5971117.png)
![4-[({4-hydroxy-2-[(1-methylethylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetyl)amino]benzoic acid](/img/structure/B5971124.png)
![[1''-(3-methoxyphenyl)-1,3':1',4''-terpiperidin-4-yl]methanol](/img/structure/B5971125.png)
![2-chloro-N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]benzamide](/img/structure/B5971128.png)
![2-bromo-N-[5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B5971129.png)
![3-bromo-4-ethoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5971130.png)
![N-[(8-methoxy-2H-chromen-3-yl)methyl]-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B5971137.png)
![methyl 3-({[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B5971142.png)